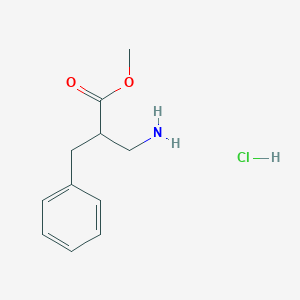

2-Aminomethyl-3-phenyl-propionic acid methyl ester hydrochloride

Description

2-Aminomethyl-3-phenyl-propionic acid methyl ester hydrochloride is a hydrochloride salt of a methyl ester derivative featuring an aminomethyl group and a phenyl substituent. This compound is structurally related to amino acid esters, particularly phenylalanine derivatives, with modifications enhancing its utility in pharmaceutical synthesis. According to , it serves as a key intermediate in drug development and organic synthesis, synthesized via reaction of the parent ester with hydrochloric acid under controlled conditions . Its molecular formula is inferred as C₁₂H₁₆ClNO₂ (molecular weight ~241.72 g/mol), though exact values depend on positional isomerism. Synonyms include "methyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride" and "alpha-methylphenylalaninate methyl ester hydrochloride" .

Properties

IUPAC Name |

methyl 2-(aminomethyl)-3-phenylpropanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-14-11(13)10(8-12)7-9-5-3-2-4-6-9;/h2-6,10H,7-8,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDJFZHXXSXJPDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70655127 | |

| Record name | Methyl 2-(aminomethyl)-3-phenylpropanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864182-43-4 | |

| Record name | Methyl 2-(aminomethyl)-3-phenylpropanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (RS)-2-(aminomethyl)-3-phenylpropionate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminomethyl-3-phenyl-propionic acid methyl ester hydrochloride typically involves the reaction of 3-phenylpropionic acid with formaldehyde and ammonium chloride, followed by esterification with methanol. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Aminomethyl-3-phenyl-propionic acid methyl ester hydrochloride can undergo various chemical reactions, including:

Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the aminomethyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or nitriles, while reduction can produce alcohols.

Scientific Research Applications

Antihistamine Activity

Research indicates that derivatives of 2-aminomethyl-3-phenyl-propionic acid exhibit significant antihistamine properties. These compounds selectively inhibit histamine receptors without affecting other pharmaceutical targets, making them suitable for patients with allergies who may be taking multiple medications .

Anticancer Potential

Recent studies have highlighted the compound's potential as an anticancer agent. Modifications to its structure have led to the development of derivatives that demonstrate antiproliferative activity against various cancer cell lines, including HeLa cells. The IC values for these compounds are reported to be significantly lower than those of standard chemotherapeutic agents like doxorubicin .

Enzyme Inhibition

The compound has been investigated for its role as a histone deacetylase inhibitor (HDACI). Such inhibitors are crucial in cancer therapy as they can induce cell cycle arrest and apoptosis in cancer cells. The structure of the compound allows for modifications that enhance its potency as an HDACI .

Allergy Treatment

Due to its antihistamine properties, 2-aminomethyl-3-phenyl-propionic acid methyl ester hydrochloride is being explored for use in treating allergic reactions and conditions such as asthma and rhinitis .

Cancer Therapy

The ongoing research into its anticancer properties suggests that this compound could be developed into a therapeutic agent for various cancers, particularly when combined with other treatments to enhance efficacy and reduce side effects .

Case Studies

Mechanism of Action

The mechanism of action of 2-Aminomethyl-3-phenyl-propionic acid methyl ester hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity. The phenyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Structural and Physicochemical Differences

- (R)-Ethyl 2-amino-3-phenylpropanoate Hydrochloride (): Replaces the methyl ester with an ethyl group and lacks the aminomethyl branch. Its lower molecular weight (229.7 g/mol) and D-configuration make it suitable for chiral peptide synthesis .

- 2-Chloro-3-(4-hydroxymethyl-phenyl)-propionic Acid Methyl Ester (): Substitutes the aminomethyl group with a chloro and para-hydroxymethylphenyl group.

- Ethyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindol-2-yl)propanoate Hydrochloride (): Incorporates a phthalimide-protected amino group and ethyl ester. The bulky phthalimide group may reduce metabolic stability but enhance targeting in prodrug designs .

- Methyl 3-Amino-2,2-dimethylpropanoate Hydrochloride (): Features a geminal dimethyl group on the alpha carbon, increasing steric hindrance. This could limit enzymatic degradation, favoring prolonged activity in drug formulations .

- Methyl (2R)-2-amino-3-(2-fluorophenyl)propanoate Hydrochloride (): Introduces a fluorine atom on the phenyl ring. Fluorination enhances electronegativity and membrane permeability, common in CNS-targeting drugs .

Data Tables

Table 1: Structural and Molecular Comparison

Research Findings and Analytical Methods

GC-MS and LC-MS are critical for characterizing these compounds (e.g., fatty acid methyl esters in ). For instance, highlights GC-MS analysis of methyl esters with varying chain lengths, emphasizing the role of substituents in retention times and fragmentation patterns. Such methods validate purity and structural integrity during synthesis .

Biological Activity

2-Aminomethyl-3-phenyl-propionic acid methyl ester hydrochloride (CAS 864182-43-4) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a structure that includes an amino group, a phenyl ring, and a propionic acid backbone. These structural components contribute to its interaction with biological targets, influencing its pharmacological profile.

Research indicates that this compound exhibits various biological activities, primarily through its influence on neurotransmitter systems and potential anti-cancer properties.

- Neurotransmitter Modulation : The compound may act as a modulator of neurotransmitter uptake, particularly affecting serotonin and dopamine pathways. This suggests potential applications in treating mood disorders.

- Anti-Cancer Activity : Preliminary studies indicate that derivatives of this compound can inhibit the proliferation of cancer cells, with specific focus on colon cancer cell lines (HCT-116). The IC50 values for some derivatives range from 0.12 mg/mL to 0.81 mg/mL, indicating promising anti-cancer activity .

Table 1: Inhibitory Activity on HCT-116 Cells

| Compound | IC50 (mg/mL) | Specificity |

|---|---|---|

| 7a | 0.12 | High |

| 7g | 0.12 | High |

| 7d | 0.81 | Low |

In a study examining the antiproliferative effects of various derivatives, compounds 7a and 7g demonstrated the highest inhibitory activity against HCT-116 cells, while compound 7d showed lower efficacy .

Molecular Docking Studies

Molecular docking studies have suggested that these compounds may interact with heat shock proteins (HSP90) and TRAP1 pathways, which are critical in cancer cell survival and proliferation. The selectivity towards TRAP1 in particular is noteworthy, as it may lead to targeted therapies with reduced side effects compared to conventional chemotherapy .

Pharmacological Applications

The biological activities of this compound suggest several therapeutic applications:

- Antidepressant Effects : Given its potential to modulate neurotransmitter systems, this compound may serve as a candidate for developing antidepressants.

- Cancer Therapy : Its ability to selectively inhibit cancer cell growth positions it as a possible agent in oncology treatments.

Q & A

Q. What are the recommended analytical techniques for confirming the structural integrity and purity of 2-Aminomethyl-3-phenyl-propionic acid methyl ester hydrochloride?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy for structural confirmation (¹H and ¹³C NMR to verify backbone and functional groups). High-performance liquid chromatography (HPLC) with UV detection is optimal for purity assessment, while gas chromatography-mass spectrometry (GC-MS) can detect volatile impurities or degradation products (e.g., methyl ester derivatives) .

- Data Interpretation : Compare retention times and spectral data with reference standards. Purity thresholds ≥95% are typical for research-grade compounds .

Q. How can researchers optimize synthesis protocols to improve yield and minimize byproducts?

- Experimental Design :

- Reaction Conditions : Adjust stoichiometry of amine and ester precursors, and optimize reaction time/temperature (e.g., 24–48 hours at 60–80°C).

- Purification : Use recrystallization with ethanol/water mixtures or column chromatography (silica gel, chloroform/methanol gradient) to isolate the hydrochloride salt .

- Troubleshooting : Monitor reaction progress via thin-layer chromatography (TLC) to identify unreacted starting materials.

Advanced Research Questions

Q. What strategies address contradictions in stability data for ester hydrochlorides under varying storage conditions?

- Contradiction Analysis : Some studies recommend storage at 2–8°C for ester hydrochlorides to prevent hydrolysis , while others report stability at room temperature for short-term use .

- Methodology : Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 1–3 months) with HPLC monitoring. For long-term storage, lyophilization or inert atmosphere packaging may enhance stability .

Q. How can researchers mitigate interference from ester hydrolysis products in biological assays?

- Experimental Design :

- Sample Preparation : Use fresh solutions in anhydrous solvents (e.g., DMSO or ethanol) to minimize hydrolysis.

- Analytical Validation : Include control experiments with hydrolyzed derivatives (e.g., free carboxylic acid) to confirm assay specificity. LC-MS/MS can distinguish intact compounds from degradation products .

Q. What mechanistic insights guide the study of this compound’s interaction with enzymatic targets?

- Approach :

- Molecular Docking : Use computational tools (e.g., AutoDock) to predict binding affinities to enzymes like proteases or kinases.

- Kinetic Studies : Perform enzyme inhibition assays (e.g., fluorescence-based or colorimetric) to determine IC₅₀ values. Include positive controls (e.g., known inhibitors) and validate results with orthogonal methods (e.g., surface plasmon resonance) .

Safety and Handling

Q. What precautions are critical when handling this compound in aqueous environments?

- Protocols :

- Containment : Use fume hoods and double-glove systems to avoid dermal exposure.

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid drain disposal due to potential aquatic toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.